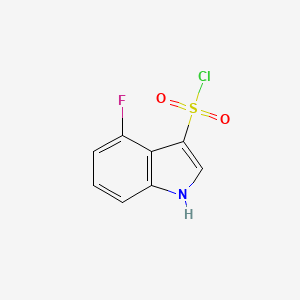

4-fluoro-1H-indole-3-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-indole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO2S/c9-14(12,13)7-4-11-6-3-1-2-5(10)8(6)7/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEDXJKFLXWKEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Indole Sulfonyl Chlorides in Contemporary Chemical Synthesis

Indole-sulfonyl chlorides are a class of organic compounds that serve as crucial intermediates in modern synthetic chemistry. acs.org The sulfonyl chloride functional group (-SO₂Cl) is a highly reactive electrophile, readily undergoing nucleophilic substitution reactions with a wide array of nucleophiles, including amines, alcohols, and thiols. nih.gov This reactivity allows for the facile construction of sulfonamides, sulfonate esters, and thioesters, respectively.

Sulfonamides, in particular, are a prominent structural motif in a vast number of pharmaceuticals, agrochemicals, and dyes. The indole (B1671886) nucleus itself is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. acs.org Therefore, the combination of the indole framework with the versatile sulfonyl chloride group in molecules like 1H-indole-3-sulfonyl chloride provides a direct route to a diverse range of biologically relevant indole-based sulfonamides and other derivatives. nih.gov The development of efficient methods for the synthesis of sulfonyl chlorides, such as the oxidative chlorination of thiols or the chlorosulfonation of aromatic compounds, has further enhanced their accessibility and utility in synthetic endeavors. nih.govrsc.org

Strategic Importance of Fluorinated Indole Scaffolds

The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery and materials science to modulate their physicochemical and biological properties. acs.org Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can lead to profound effects on a molecule's conformation, metabolic stability, membrane permeability, pKa, and binding affinity to biological targets. acs.org

When applied to the indole (B1671886) scaffold, fluorination can significantly enhance a compound's therapeutic potential. For instance, the strategic placement of a fluorine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life. It can also alter the electronic properties of the indole ring, influencing its interactions with protein receptors. Research has demonstrated that fluorinated indoles are key components in a range of bioactive compounds, including those with applications as kinase inhibitors and anti-cancer agents. researchgate.net A notable study on HIV entry inhibitors found that the introduction of a fluorine atom at the 4-position of an indole ring resulted in a marked increase in antiviral potency compared to the non-fluorinated analog. acs.org This highlights the strategic value of developing and utilizing building blocks like 4-fluoroindole (B1304775) for creating new and more effective pharmaceuticals.

Research Scope and Significance of 4 Fluoro 1h Indole 3 Sulfonyl Chloride

Regioselective Synthesis of 4-Fluoro-1H-indole Precursors

The foundational step in synthesizing the target compound is the creation of the 4-fluoro-1H-indole scaffold. This requires precise control to ensure the fluorine atom is positioned correctly at the 4th position of the indole ring.

Advanced Approaches for Indole Ring Formation

The construction of the indole nucleus is a well-established area of organic chemistry, with several named reactions being pivotal. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone method. byjus.comwikipedia.org It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.com For the synthesis of 4-fluoro-1H-indole, a 3-fluorophenylhydrazine would be a logical starting material.

Modern advancements have sought to improve the efficiency and conditions of this classic reaction. For instance, the use of microwave irradiation has been shown to significantly reduce reaction times, often from an overnight reflux to less than an hour. acs.org This approach not only accelerates the synthesis but also aligns with the principles of green chemistry by reducing energy consumption. tandfonline.comtandfonline.com

Beyond the Fischer synthesis, other notable methods for indole ring formation include:

Leimgruber–Batcho indole synthesis: This method is known for its high yields and is particularly favored in the pharmaceutical industry. wikipedia.org

Madelung synthesis: This involves the base-catalyzed cyclization of N-acyl-o-toluidines, though it often requires harsh reaction conditions. bhu.ac.in

Palladium-catalyzed cyclization: These methods offer atom-economic routes to indoles from readily available starting materials like anilines and ketones, often under mild conditions using oxygen as the oxidant. organic-chemistry.orgthieme-connect.com

A specific patented method for preparing 4-fluoroindole (B1304775) starts with 2-fluoro-6-nitrotoluene. google.com This raw material undergoes a condensation reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by a nitro-reduction and a cyclization reaction to yield the desired 4-fluoroindole. google.com

Directed Fluorination Strategies at the Indole Core

Directing the fluorine atom to the C4 position of the indole ring is a significant challenge due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at the C3 position. wikipedia.org Therefore, the synthesis of 4-fluoroindole often relies on starting with a pre-fluorinated benzene (B151609) derivative.

However, methods for the direct fluorination of the indole core are an active area of research. These strategies often involve the use of specialized fluorinating agents. Anodic fluorination of N-acetyl-3-substituted indoles has been shown to produce trans-2,3-difluoro-2,3-dihydroindoles, which can then be converted to monofluoroindoles. researchgate.net The regioselectivity of such reactions is highly dependent on the substituents already present on the indole ring. For instance, palladium-catalyzed reactions of fluorinated diazoalkanes with 4-fluoro-1-methyl indole can result in both cyclopropanation and C-H functionalization. nih.gov

Introduction of the Sulfonyl Chloride Functionality at the Indole C3 Position

With the 4-fluoro-1H-indole precursor in hand, the next critical step is the introduction of the sulfonyl chloride group (-SO₂Cl) at the C3 position. The C3 position of indole is highly nucleophilic and prone to electrophilic substitution, making it the most reactive site. wikipedia.org

Mechanistic Considerations of Sulfonylation Reactions

The sulfonylation of indoles typically proceeds through an electrophilic aromatic substitution mechanism. The indole nitrogen's lone pair of electrons participates in the aromatic system, making the pyrrole (B145914) ring electron-rich, particularly at the C3 position. wikipedia.org

The reaction generally involves reacting the indole with a suitable sulfonating agent. While direct sulfonylation with agents like chlorosulfonic acid can be aggressive and lead to side products, alternative methods are often employed. The use of sulfuryl chloride in the presence of a base is a common approach.

Recent research has explored electrochemical methods for the sulfonylation of indoles. acs.orgnih.gov One such method involves the reaction of indoles with inorganic sulfites and alcohols in an undivided electrolysis cell. acs.orgnih.gov This process uses the inorganic sulfite (B76179) as a source of sulfur dioxide under mild conditions. acs.orgnih.gov

Catalytic Systems for Enhanced Synthesis Efficiency

To improve the selectivity and efficiency of the C3-sulfonylation, various catalytic systems have been developed. Copper-catalyzed methods have shown promise for the selective C3-sulfonylation of indoles using sodium arenesulfinates as the sulfonylating agent. researchgate.net For instance, a system using catalytic copper(I) iodide (CuI) with 1,10-phenanthroline (B135089) has been effective for the C3-sulfonylation of various substituted indoles. researchgate.net

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound. researchgate.net These approaches aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. tandfonline.com

The use of microwave-assisted synthesis is a prime example of a green chemistry approach, significantly shortening reaction times and often leading to higher yields. acs.orgtandfonline.comtandfonline.com Water is also being explored as a green solvent for indole synthesis. For example, sodium lauryl sulfate (B86663) (SDS) has been used as an effective organocatalyst for the condensation of salicylaldehydes, malononitrile, and substituted indoles in water at room temperature. nih.gov

Furthermore, the development of multicomponent reactions for indole synthesis offers a sustainable pathway by combining several steps into a single pot, thereby reducing solvent usage and purification steps. rsc.org An innovative two-step reaction starting from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides delivers indole derivatives under mild, metal-free conditions using ethanol (B145695) as a benign solvent. rsc.org

Electrochemical methods also represent a green approach by avoiding the use of stoichiometric chemical oxidants and often proceeding under mild conditions. researchgate.netacs.orgnih.gov

Data Tables

Table 1: Comparison of Indole Synthesis Methods

| Method | Key Features | Starting Materials | Conditions | Reference(s) |

| Fischer Indole Synthesis | Classic, versatile method | Arylhydrazones (from arylhydrazines and aldehydes/ketones) | Acid-catalyzed, often requires heat | byjus.com, wikipedia.org |

| Microwave-Assisted Fischer | Rapid reaction times | Arylhydrazones | Microwave irradiation | acs.org |

| Leimgruber-Batcho Synthesis | High-yielding | o-Nitrotoluenes | Multi-step process | wikipedia.org |

| Palladium-Catalyzed Cyclization | Atom-economic, mild conditions | N-aryl imines (from anilines and ketones) | Pd catalyst, O₂ as oxidant | organic-chemistry.org, thieme-connect.com |

| Patented 4-Fluoroindole Synthesis | Specific for 4-fluoroindole | 2-Fluoro-6-nitrotoluene, DMF-DMA | Condensation, reduction, cyclization | google.com |

| Multicomponent Synthesis | Sustainable, step-economic | Anilines, glyoxal dimethyl acetal, formic acid, isocyanides | Mild, metal-free, ethanol solvent | rsc.org |

Table 2: Catalytic Systems for C3-Sulfonylation of Indoles

| Catalyst System | Sulfonylating Agent | Key Advantages | Reference(s) |

| CuI / 1,10-phenanthroline | Sodium arenesulfinates | Selective for C3 position, mild conditions | researchgate.net |

| Iodine | Sodium sulfinates | Metal-free, forms 3-arylthioindoles | researchgate.net |

| TBHP / TBAI | Arylsulfonyl hydrazides | Metal-free, oxidative coupling | rsc.org |

| Electrochemical | Inorganic sulfites, alcohols | Avoids chemical oxidants, mild conditions | acs.org, nih.gov |

Electrophilic Activation and Nucleophilic Capture at the Sulfonyl Center

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) of this compound is the primary center for electrophilic reactivity. This high electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. Consequently, this sulfur center is highly susceptible to attack by a wide range of nucleophiles. nih.gov The reaction typically proceeds via a nucleophilic substitution mechanism at the sulfur atom, leading to the displacement of the chloride leaving group.

The general mechanism for nucleophilic substitution at a sulfonyl chloride center is a subject of ongoing study, with evidence pointing towards pathways that can be described as either a concerted Sₙ2-like mechanism or a stepwise addition-elimination (SₐN) mechanism, depending on the nucleophile and reaction conditions. nih.govmdpi.com In the concerted process, the nucleophile attacks the sulfur atom at the same time as the chloride ion departs, passing through a single trigonal bipyramidal transition state. mdpi.com In the stepwise mechanism, the nucleophile adds to the sulfur atom to form a transient, hypervalent sulfurane intermediate, which then eliminates the chloride ion to give the final product. mdpi.com

A variety of nucleophiles can be employed to capture the electrophilic sulfonyl center, resulting in a diverse array of sulfonated indole derivatives. For instance, reactions with primary or secondary amines yield sulfonamides, which are a prominent class of compounds in medicinal chemistry. libretexts.orgenamine.net Alcohols and phenols react to form sulfonate esters, while water leads to hydrolysis, producing the corresponding sulfonic acid. This reactivity makes sulfonyl chlorides powerful intermediates for chemical synthesis. nih.gov

| Nucleophile (Nu-H) | Reactant Class | Product Class | General Product Structure |

|---|---|---|---|

| R-NH₂ | Primary Amine | N-Substituted Sulfonamide | 4-F-Indole-SO₂-NH-R |

| R₂-NH | Secondary Amine | N,N-Disubstituted Sulfonamide | 4-F-Indole-SO₂-NR₂ |

| R-OH | Alcohol | Sulfonate Ester | 4-F-Indole-SO₂-OR |

| H₂O | Water | Sulfonic Acid | 4-F-Indole-SO₂-OH |

| F⁻ | Fluoride (B91410) Source (e.g., KHF₂) | Sulfonyl Fluoride | 4-F-Indole-SO₂-F |

Role of Indole Core and Fluorine Substitution in Modulating Reactivity

The reactivity of this compound is not solely governed by the sulfonyl chloride group; the indole core and the fluorine substituent play critical modulating roles. The indole ring system is inherently electron-rich, a characteristic that influences the electronic environment of the entire molecule. researchgate.net This electron-donating nature can affect the reactivity at the C3-sulfonyl group.

Advanced Mechanistic Investigations of Derivatization Reactions

Solvolysis, the reaction of a substrate with the solvent, is a fundamental reaction for sulfonyl chlorides. For arenesulfonyl chlorides, the mechanism of solvolysis is generally considered to be a bimolecular nucleophilic substitution (Sₙ2) process. nih.govnih.gov This pathway is characterized by the direct interaction of a solvent molecule acting as a nucleophile with the sulfonyl chloride substrate. researchgate.net

The rates of these solvolysis reactions are highly dependent on the properties of the solvent. The extended Grunwald-Winstein equation is a tool used to correlate the specific rates of solvolysis with solvent nucleophilicity (N) and solvent ionizing power (Y). nih.govresearchgate.net For arenesulfonyl chlorides, studies have shown a significant sensitivity to solvent nucleophilicity, consistent with a bimolecular mechanism where the solvent assists in the reaction. nih.govresearchgate.net For example, the l/m ratio (a measure of the sensitivity to nucleophilicity versus ionizing power) for aromatic sulfonyl chlorides is typically in the range of 1.78 to 2.05, indicating a high degree of nucleophilic solvent assistance. nih.gov The choice of solvent can therefore be critical; reactions in more nucleophilic solvents like aqueous ethanol or methanol (B129727) will proceed differently than in less nucleophilic, more ionizing solvents like fluoroalcohols. nih.govresearchgate.net

| Solvent System | General Effect on Solvolysis | Mechanistic Implication |

|---|---|---|

| Protic, Nucleophilic (e.g., Methanol, Ethanol-Water) | Higher reaction rates due to nucleophilic participation of the solvent. researchgate.net | Supports a bimolecular (Sₙ2-like) pathway. nih.gov |

| Aprotic Donor Solvents (e.g., Acetonitrile) | Lower reaction rates compared to protic solvents; can affect equilibrium and transition state solvation. researchgate.netnih.gov | The reaction mechanism can be influenced by specific solvent-solute interactions. researchgate.net |

| Fluoroalcohols (e.g., TFE) | High ionizing power but low nucleophilicity; can favor pathways with more charge separation. nih.gov | Used to probe the balance between Sₙ1 and Sₙ2 character. researchgate.net |

The structure of this compound allows for both intermolecular and intramolecular reactions. Intermolecular reactions are the most common, involving the reaction of the sulfonyl chloride with an external nucleophile, as detailed in section 3.1. researchgate.net

Intramolecular reactions, where a functional group within the same molecule acts as the nucleophile, are also possible, particularly if a suitable nucleophilic side chain is attached to the indole nitrogen. mdpi.com While the indole nitrogen (N-H) itself is a potential nucleophile, its direct attack on the adjacent sulfonyl group to form a strained four-membered ring is generally unfavorable. However, if the indole is N-substituted with a tethered nucleophile (e.g., an alcohol or amine), intramolecular cyclization can occur to form larger, more stable ring systems. The regioselectivity of such cyclizations on the indole core is a well-studied area, with reactions often directed to the electron-rich C3 position; however, with C3 blocked by the sulfonyl group, other positions like C2 or C4 could potentially be involved under specific catalytic conditions. nih.govbeilstein-journals.org Such intramolecular processes are key in the synthesis of complex, fused heterocyclic scaffolds. mdpi.comnih.gov

Chemo- and Regioselectivity in Reactions Involving this compound

Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity refers to the preference for reaction at one position over another. In reactions involving this compound, the sulfonyl chloride is typically the most reactive electrophilic site. Therefore, in reactions with multifunctional nucleophiles, the reaction is expected to occur chemoselectively at the sulfonyl group.

However, in more complex, multicomponent reactions, controlling selectivity can be more challenging and often requires specific catalysts. For example, a copper-catalyzed three-component reaction involving an indole, a sulfonyl chloride, and a 1,3-diene has been developed. nih.govacs.org In this system, the copper catalyst plays a dual role: it first initiates the formation of a sulfonyl radical from the sulfonyl chloride and then promotes the coupling of the indole nucleophile. nih.gov This methodology allows for the highly regioselective 1,4-sulfonylindolylation of the diene, demonstrating that catalytic systems can be designed to control both chemo- and regioselectivity, leading to the formation of complex products that would be difficult to access otherwise. nih.govacs.org The choice of catalyst and reaction conditions is paramount in directing the reaction pathway and achieving the desired selective functionalization. rsc.orgmdpi.com

Applications of 4 Fluoro 1h Indole 3 Sulfonyl Chloride in Complex Molecule Synthesis and Method Development

Utilization as a Key Building Block for Diverse Heterocyclic Scaffolds

The indole (B1671886) nucleus is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The introduction of a sulfonyl chloride group at the C-3 position, as seen in 4-fluoro-1H-indole-3-sulfonyl chloride, provides a reactive handle for the synthesis of various sulfonamide derivatives and other fused heterocyclic systems.

While specific examples detailing the extensive use of this compound in the synthesis of a broad range of diverse heterocyclic scaffolds are not extensively documented in publicly available research, its structural motifs are present in more complex synthesized molecules. For instance, novel urea (B33335) derivatives of indole containing a sulfonamide at the C-3 position have been synthesized and evaluated as carbonic anhydrase inhibitors. nih.gov In these studies, compounds were specifically active against certain human carbonic anhydrase (hCA) isoforms. nih.gov Derivative 6l from one such study was identified as the most active, with a K_i_ value of 7.7 µM against hCA II. nih.gov

The general reactivity of the indole-3-sulfonyl moiety suggests its potential in constructing various heterocyclic systems. The related indole-3-sulfonamides are key intermediates. For example, the synthesis of novel urea derivatives of indole-3-sulfonamide has been accomplished as part of research into carbonic anhydrase inhibitors. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1092351-41-1 |

| Molecular Formula | C₈H₅ClFNO₂S |

| Molecular Weight | 233.65 g/mol |

| Appearance | Solid |

| SMILES | C1=CC2=C(C(=C1)F)C(=CN2)S(=O)(=O)Cl |

| InChI Key | QGONQZDATSXDKK-UHFFFAOYSA-N |

This data is compiled from publicly available chemical supplier information. biosynth.comsigmaaldrich.com

Development of Novel Sulfonylation Methodologies

Sulfonyl chlorides are crucial reagents for the synthesis of sulfonamides, a class of compounds with significant pharmacological importance. frontiersrj.comresearchgate.netscienceopen.comresearchgate.net The development of new sulfonylation methods often focuses on improving efficiency, substrate scope, and reaction conditions.

Currently, specific research detailing the development of novel sulfonylation methodologies that uniquely leverage this compound is limited. However, the broader class of indole-3-sulfonyl chlorides participates in standard sulfonylation reactions. The typical method for synthesizing sulfonamides involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base. frontiersrj.comscienceopen.com

Cascade and multicomponent reactions (MCRs) are powerful tools in organic synthesis for rapidly building molecular complexity from simple precursors in a single step. nih.gov These reactions are highly atom-economical and can be used to generate diverse libraries of compounds.

While the direct application of this compound as a key component in published cascade or multicomponent reactions is not well-documented, related indole structures are frequently employed in such transformations. For example, cascade reactions involving (1H-indol-2-yl)methanols and vinyl sulfonium (B1226848) salts have been used to create oxazino[4,3-a]indole derivatives. rsc.orgresearchgate.net Similarly, multicomponent reactions involving other indole derivatives have been developed for the synthesis of indole-fused seven-membered heterocycles. scienceopen.com A one-pot, three-component reaction of salicylaldehyde, indole, and 2-bromoprop-2-ene-1-sulfonyl fluoride (B91410) has been reported for the synthesis of indolyl-4H-chromene-3-sulfonyl fluorides. researchgate.net These examples highlight the potential of the indole scaffold in complex reaction sequences, a potential that theoretically extends to this compound.

The development of stereoselective transformations is a critical goal in modern organic synthesis, particularly for the preparation of chiral drug candidates. There is currently a lack of specific, published research on the use of this compound in the development of novel stereoselective sulfonylation or other stereoselective transformations.

Strategic Incorporation in Total Synthesis Approaches

The strategic use of functionalized building blocks is central to the total synthesis of natural products and other complex target molecules. The indole framework is a common feature in many biologically active natural products.

At present, there are no documented instances in the scientific literature of this compound being strategically incorporated as a key building block in the total synthesis of a natural product or a complex pharmaceutical agent. Its availability as a commercial building block suggests its potential for such applications in future synthetic endeavors. biosynth.com

Computational and Theoretical Investigations of 4 Fluoro 1h Indole 3 Sulfonyl Chloride and Its Derivatives

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations offer a powerful lens through which to examine the intricate details of the electronic landscape of 4-fluoro-1H-indole-3-sulfonyl chloride. These methods elucidate the distribution of electrons within the molecule, which is fundamental to its reactivity and intermolecular interactions.

The electronic properties of this compound are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. For substituted indoles, the HOMO is typically a π-orbital distributed over the indole (B1671886) ring, and the LUMO is a π*-orbital. The introduction of a fluorine atom at the 4-position and a sulfonyl chloride group at the 3-position significantly modulates these orbital energies.

Key electronic descriptors derived from these orbital energies, such as the HOMO-LUMO gap, chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity and stability. researchgate.netresearchgate.net A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity. The calculated values for these descriptors, often obtained using Density Functional Theory (DFT) methods, are instrumental in predicting the chemical behavior of the molecule. nih.gov

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similarly substituted indole and sulfonamide systems as direct experimental or computational values for this specific compound are not widely published. Calculations are hypothetically performed at the B3LYP/6-311G+(d,p) level of theory.)

| Descriptor | Value | Unit | Significance |

| HOMO Energy | -6.85 | eV | Electron donating ability |

| LUMO Energy | -1.75 | eV | Electron accepting ability |

| HOMO-LUMO Gap | 5.10 | eV | Chemical reactivity and stability |

| Chemical Potential (μ) | -4.30 | eV | Escaping tendency of electrons |

| Chemical Hardness (η) | 2.55 | eV | Resistance to change in electron distribution |

| Global Electrophilicity Index (ω) | 3.62 | eV | Propensity to accept electrons |

The distribution of atomic charges and the molecular electrostatic potential (MEP) are critical for understanding the sites of electrophilic and nucleophilic attack. In this compound, the electronegative fluorine, oxygen, and chlorine atoms, as well as the nitrogen of the indole ring, are expected to carry partial negative charges. The sulfur atom of the sulfonyl group, being bonded to three highly electronegative atoms (two oxygens and one chlorine), will be highly electron-deficient and thus bear a significant partial positive charge. This makes the sulfur atom a primary site for nucleophilic attack.

The MEP map provides a visual representation of the charge distribution. Regions of negative potential (typically colored in shades of red) are associated with lone pairs of electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) indicate electron-deficient areas and are prone to nucleophilic attack. For this compound, the MEP would show a large positive potential around the sulfur atom and a negative potential around the oxygen atoms and the π-system of the indole ring. mdpi.com The fluorine atom would also contribute to a region of negative potential.

Mechanistic Modeling of Elementary Reaction Steps

Theoretical modeling of reaction mechanisms provides a detailed picture of how chemical transformations occur, including the identification of transition states and the calculation of activation energies.

Reactions involving this compound, such as nucleophilic substitution at the sulfur atom (e.g., sulfonamide formation), can be modeled to determine the reaction pathway. magtech.com.cn The geometry of the transition state, which represents the highest energy point along the reaction coordinate, can be located and characterized by the presence of a single imaginary frequency in the vibrational analysis. researchgate.net

The energy landscape, or potential energy surface, maps the energy of the system as a function of the geometric coordinates of the atoms. By tracing the lowest energy path on this surface, the intrinsic reaction coordinate (IRC) can be determined, confirming that the located transition state connects the reactants and products. The calculated activation energy (the energy difference between the reactants and the transition state) is a key parameter for predicting the reaction rate. For the reaction of this compound with a nucleophile like an amine, a concerted or a stepwise mechanism can be envisaged, and computational studies can help to distinguish between these possibilities.

Table 2: Hypothetical Calculated Energetics for the Reaction with Ammonia (Note: This data is illustrative and based on general principles of sulfonamide formation.)

| Parameter | Value (kcal/mol) | Description |

| ΔEreaction | -15.2 | Overall reaction energy |

| ΔE‡activation | +12.5 | Activation energy barrier |

| Transition State Structure | Trigonal bipyramidal-like geometry at sulfur | Highest energy point on the reaction path |

Analysis of the reaction coordinate involves examining the changes in bond lengths and angles as the reaction progresses from reactants to products via the transition state. For the sulfonylation reaction, the key parameters would be the breaking of the S-Cl bond and the formation of the S-N bond. By following the IRC, one can observe the smooth evolution of these geometric parameters, providing a detailed understanding of the bond-making and bond-breaking processes.

Conformational Dynamics and Potential Energy Surfaces

The flexibility of the sulfonyl chloride group relative to the rigid indole ring gives rise to different possible conformations. Understanding the conformational preferences and the energy barriers to rotation is important as the conformation can influence the molecule's reactivity and biological activity if it were to interact with a biological target.

The rotation around the C3-S bond is a key conformational degree of freedom. Computational studies can map the potential energy surface as a function of the dihedral angle defined by the atoms of the indole ring and the sulfonyl chloride group. researchgate.net These calculations can identify the lowest energy conformers and the transition states that separate them. It is likely that the preferred conformations will be those that minimize steric hindrance between the sulfonyl group and the indole ring, particularly the hydrogen atom at the 4-position and the N-H group. acs.orgresearchgate.net The presence of the fluorine atom at the 4-position may also influence the conformational landscape through steric and electronic effects. acs.org

Prediction of Spectroscopic Signatures for Advanced Structural Characterization

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which are indispensable for the structural elucidation and characterization of novel compounds. For this compound and its derivatives, theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a means to predict spectroscopic signatures such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. These predictions can aid in the confirmation of synthesized structures and provide insights into their electronic and geometric properties.

Theoretical Prediction of NMR Spectra

The in silico prediction of ¹H and ¹³C NMR chemical shifts has become a standard procedure in organic structure assignment. rsc.org By computing the spectra for candidate structures, a comparison with experimental data can validate the proposed molecular architecture. rsc.org DFT calculations are a cornerstone of this approach, offering a balance of accuracy and computational efficiency for determining chemical shifts. mdpi.com

For this compound, DFT calculations would be employed to optimize the molecular geometry, followed by the calculation of NMR shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.commdpi.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). mdpi.com

The choice of the DFT functional and basis set is crucial for the accuracy of the predictions. mdpi.com Benchmark studies on diverse sets of organic molecules have shown that functionals like WP04 and ωB97X-D, combined with appropriate basis sets such as 6-311++G(2d,p) or def2-SVP, provide reliable predictions for ¹H and ¹³C NMR chemical shifts, respectively. mdpi.com The inclusion of solvent effects, often through a polarizable continuum model (PCM), is also important for obtaining results that correlate well with experimental data acquired in solution. mdpi.com

Below are hypothetical, yet representative, predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established DFT methodologies.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H (N1) | 8.50 - 9.50 |

| H (C2) | 7.80 - 8.20 |

| H (C5) | 7.20 - 7.50 |

| H (C6) | 7.00 - 7.30 |

| H (C7) | 7.60 - 7.90 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 125.0 - 130.0 |

| C3 | 115.0 - 120.0 |

| C3a | 130.0 - 135.0 |

| C4 | 155.0 - 160.0 (JC-F ≈ 240-250 Hz) |

| C5 | 110.0 - 115.0 (JC-F ≈ 20-25 Hz) |

| C6 | 120.0 - 125.0 |

| C7 | 118.0 - 122.0 |

| C7a | 135.0 - 140.0 |

Note: The predicted chemical shifts are illustrative and would be refined by specific DFT calculations.

Computational Analysis of Vibrational Spectra

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which aids in the assignment of experimental spectral bands to specific molecular motions. researchgate.netmdpi.com For a comprehensive analysis, the calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. nih.gov

The vibrational spectrum of this compound would be characterized by modes corresponding to the indole ring, the sulfonyl chloride group, and the C-F bond. For instance, the S-N stretching vibration in sulfonamides is typically observed in the range of 930-940 cm⁻¹, while the asymmetric and symmetric stretching vibrations of the SO₂ group appear around 1330-1125 cm⁻¹. mdpi.com The C-F stretching vibration is expected to produce a strong band in the IR spectrum, typically in the 1000-1400 cm⁻¹ region.

A detailed assignment of the vibrational modes can be achieved through a Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode. mdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| SO₂ Asymmetric Stretch | 1350 - 1380 |

| SO₂ Symmetric Stretch | 1150 - 1180 |

| C-F Stretch | 1200 - 1250 |

| S-N Stretch | 920 - 950 |

| S-Cl Stretch | 400 - 500 |

Note: These are anticipated frequency ranges. Precise values would be obtained from DFT calculations.

The combination of predicted NMR and vibrational spectra provides a robust framework for the structural verification of this compound and its derivatives, guiding synthetic efforts and facilitating the characterization of these complex molecules.

Advanced Spectroscopic and Crystallographic Studies for Research Insight

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Multi-dimensional NMR techniques are indispensable for the unambiguous assignment of protons and carbons in complex molecules like 4-fluoro-1H-indole-3-sulfonyl chloride. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would provide a complete picture of the molecule's connectivity.

In the ¹H NMR spectrum, the indole (B1671886) NH proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, especially in a non-protic solvent like DMSO-d₆. spectrabase.com The protons on the pyrrole (B145914) and benzene (B151609) rings will exhibit characteristic splitting patterns. The fluorine atom at the C4 position will introduce additional complexity through H-F and C-F couplings.

2D NMR experiments would be crucial for assigning the proton and carbon signals definitively. A COSY spectrum would reveal the correlation between adjacent protons, helping to trace the connectivity within the benzene and pyrrole rings. An HSQC spectrum would link each proton to its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons over two to three bonds, which is vital for assigning the quaternary carbons and confirming the position of the sulfonyl chloride group at C3 and the fluorine at C4. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ (Note: These are predicted values based on the analysis of 4-fluoroindole (B1304775) and indole-3-sulfonyl chloride. Actual values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| N-H | > 8.5 (broad s) | - | C2, C3, C3a, C7a |

| C2-H | ~7.5 (s) | ~125 | C3, C3a, C7a |

| C3 | - | ~115 | - |

| C3a | - | ~128 | C2, C4, C5, C7a |

| C4 | - | ~158 (d, ¹JCF ≈ 240 Hz) | - |

| C5-H | ~7.1 (t) | ~110 (d, ²JCF ≈ 20 Hz) | C3a, C4, C6, C7 |

| C6-H | ~7.3 (m) | ~123 (d, ³JCF ≈ 8 Hz) | C4, C5, C7a |

| C7-H | ~7.0 (d) | ~108 (d, ³JCF ≈ 4 Hz) | C3a, C5, C7a |

| C7a | - | ~135 | C2, C3, C4, C7 |

s: singlet, d: doublet, t: triplet, m: multiplet

High-Resolution Mass Spectrometry for Isotopic Fingerprinting and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound (C₈H₅ClFNO₂S), HRMS would confirm its molecular formula by providing a highly accurate mass measurement. nist.gov

A key feature in the mass spectrum would be the isotopic pattern of chlorine. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This results in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak, providing a clear isotopic fingerprint for the presence of a single chlorine atom. nih.gov

The fragmentation pathway analysis would likely show the initial loss of the sulfonyl chloride group or parts of it. Common fragmentation patterns for sulfonyl chlorides include the loss of SO₂Cl, SO₂, or Cl. For indole derivatives, the fragmentation often involves the stable indole ring system. montclair.edu The presence of the fluorine atom would also influence the fragmentation, and specific fragments containing fluorine would be identified by their characteristic mass.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound (Note: These are predicted fragmentation patterns based on known behavior of similar compounds.)

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Description |

| 233/235 | [C₈H₅ClFNO₂S]⁺ | Molecular ion peak with chlorine isotope pattern |

| 198 | [C₈H₅FNOS]⁺ | Loss of Cl |

| 169 | [C₈H₅FN]⁺ | Loss of SO₂Cl |

| 134 | [C₈H₄FN]⁺ | Loss of a proton from the indole fragment |

| 99/101 | [SO₂Cl]⁺ | Sulfonyl chloride cation |

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov For this compound, a single-crystal X-ray diffraction study would confirm the planar structure of the indole ring system and the tetrahedral geometry around the sulfur atom of the sulfonyl chloride group. mdpi.com

The analysis would reveal the precise orientation of the sulfonyl chloride group relative to the indole ring. Intermolecular interactions, such as hydrogen bonding involving the indole N-H group and potential halogen bonding involving the fluorine or chlorine atoms, would be identified. americanpharmaceuticalreview.com These interactions play a crucial role in the crystal packing and can influence the physical properties of the compound. The fluorine atom can participate in C-H···F hydrogen bonds, which are weaker than classical hydrogen bonds but can still significantly impact the crystal lattice. americanpharmaceuticalreview.com

Table 3: Expected Crystallographic Parameters for this compound (Note: These are generalized parameters based on studies of similar indole derivatives. Actual values will depend on the crystal system and space group.)

| Parameter | Expected Value/Observation | Significance |

| Crystal System | Likely monoclinic or orthorhombic | Describes the basic symmetry of the crystal lattice. montclair.edu |

| Space Group | Centrosymmetric or non-centrosymmetric | Determines the arrangement of molecules within the unit cell. |

| N-H···O/N Hydrogen Bonds | Likely present | Key interaction for forming dimers or chains in the crystal. americanpharmaceuticalreview.com |

| C-H···F Interactions | Possible | Weak interactions influencing crystal packing. americanpharmaceuticalreview.com |

| π-π Stacking | Possible | Interactions between the aromatic indole rings. americanpharmaceuticalreview.com |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are used to identify functional groups in a molecule by observing their characteristic vibrational frequencies. nih.govrsc.org For this compound, these techniques would provide clear evidence for the presence of the N-H, C-F, and SO₂Cl groups.

The IR spectrum would be expected to show a sharp absorption band for the N-H stretch around 3400 cm⁻¹. acs.org The sulfonyl group (SO₂) will exhibit two strong, characteristic stretching bands: an asymmetric stretch typically between 1370-1410 cm⁻¹ and a symmetric stretch between 1166-1204 cm⁻¹. acs.orgapolloscientific.co.uk The C-F stretching vibration of the fluoroaromatic system would likely appear in the region of 1200-1300 cm⁻¹. The Raman spectrum would complement the IR data, often showing strong signals for the aromatic ring vibrations and the S-Cl stretch. nih.govnih.gov

Table 4: Predicted Characteristic IR and Raman Bands for this compound (Note: These are predicted vibrational frequencies based on data from analogous compounds.)

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H | ~3400 (sharp) | Weak | Stretching |

| Aromatic C-H | 3000-3100 | Strong | Stretching |

| SO₂ (asymmetric) | 1370-1410 (strong) | Moderate | Stretching |

| SO₂ (symmetric) | 1166-1204 (strong) | Moderate | Stretching |

| C-F | 1200-1300 | Moderate | Stretching |

| Indole Ring | 1450-1600 (multiple bands) | Strong | Ring stretching |

| S-Cl | 500-600 | Strong | Stretching |

Electrochemical Studies for Redox Behavior and Electron Transfer Mechanisms

Electrochemical studies, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of this compound. The indole nucleus is known to be electroactive and can be oxidized at a carbon-based electrode. researchgate.net The presence of the electron-withdrawing sulfonyl chloride and fluorine groups is expected to make the oxidation of the indole ring more difficult compared to unsubstituted indole, resulting in a higher oxidation potential. chemicalbook.com

The electrochemical behavior would likely involve an irreversible oxidation peak corresponding to the oxidation of the indole moiety. researchgate.net The reduction of the sulfonyl chloride group is generally difficult to achieve. researchgate.net By studying the effect of scan rate and pH on the voltammetric response, information about the electron transfer mechanism, such as the number of electrons and protons involved in the redox process, can be obtained. chemicalbook.com The electron-withdrawing nature of the fluorine atom can also influence the electron transfer process.

Table 5: Predicted Electrochemical Properties of this compound (Note: These are predicted properties based on studies of similar fluorinated indole derivatives.)

| Parameter | Predicted Observation | Significance |

| Oxidation Potential | Anodic peak at a relatively high positive potential | Indicates the energy required to remove an electron from the indole ring. chemicalbook.com |

| Reduction Potential | No significant reduction peak expected in the typical potential window | The sulfonyl chloride group is generally electrochemically stable towards reduction. researchgate.net |

| Reversibility | Likely an irreversible process | The oxidized species is likely unstable and undergoes further chemical reactions. researchgate.net |

| Effect of Fluorine | Increased oxidation potential compared to non-fluorinated analogue | The electron-withdrawing fluorine atom deactivates the indole ring towards oxidation. chemicalbook.com |

Future Research Directions and Emerging Paradigms for 4 Fluoro 1h Indole 3 Sulfonyl Chloride

Exploration of Unprecedented Reactivity and Catalytic Transformations

The reactivity of the indole (B1671886) nucleus and the sulfonyl chloride group are well-established. However, the interplay of the fluorine substituent at the 4-position of the indole ring with the sulfonyl chloride at the 3-position opens avenues for exploring unprecedented reactivity and novel catalytic transformations.

Future research will likely focus on leveraging the electronic effects of the fluorine atom to modulate the reactivity of the sulfonyl chloride. The electron-withdrawing nature of fluorine can influence the electrophilicity of the sulfur center, potentially altering its reaction kinetics and selectivity with a wide range of nucleophiles. Investigations into reactions with traditionally challenging nucleophiles or under milder conditions than currently employed for non-fluorinated analogues are warranted.

A significant area of exploration lies in transition-metal-catalyzed cross-coupling reactions. While the sulfonylation of indoles is a known process, the use of 4-fluoro-1H-indole-3-sulfonyl chloride as a coupling partner in catalytic cycles is a nascent field. Copper-catalyzed reactions, for instance, have shown promise in the functionalization of indoles and the formation of C-S bonds. acs.orgnih.govresearchgate.net Future studies could explore the use of catalysts based on copper, palladium, nickel, or other transition metals to effect novel transformations. For example, a copper-based catalytic system has been effectively used for the 1,4-sulfonylindolylation of 1,3-dienes with sulfonyl chlorides and indoles, suggesting a pathway for creating complex allylsulfone-containing indole derivatives. acs.orgnih.gov Mechanistic studies indicate that the copper catalyst can initiate sulfonyl radicals and facilitate indole coupling. acs.orgnih.gov The presence of the 4-fluoro substituent could influence the regioselectivity and stereoselectivity of such reactions, leading to the synthesis of unique molecular architectures.

Furthermore, the development of enantioselective catalytic processes using this building block is a critical future direction. Chiral ligands in combination with transition metal catalysts could be employed to achieve asymmetric synthesis of sulfonamides and other derivatives, which is of paramount importance in the development of new therapeutic agents. The exploration of catalytic enantioselective aza-Friedel–Crafts reactions of ketimines and indoles to construct tetrasubstituted carbon centers is an example of the sophisticated molecular architecture that can be pursued. acs.org

Integration into Automated and Flow Chemistry Platforms

The paradigm of chemical synthesis is shifting towards more automated and continuous processes, offering advantages in terms of safety, efficiency, reproducibility, and scalability. mdpi.comacs.orgrsc.orguc.pt The integration of this compound into these platforms represents a significant and promising area of future research.

Flow chemistry, in particular, is well-suited for handling reactive intermediates like sulfonyl chlorides. rsc.org The synthesis of sulfonyl chlorides often involves highly exothermic reactions and the use of hazardous reagents. rsc.org Continuous flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and minimizing the risks associated with thermal runaways. rsc.org Research into developing a continuous flow protocol for the synthesis of this compound itself would be a valuable endeavor. Such a process could involve the direct chlorosulfonylation of 4-fluoroindole (B1304775) in a flow reactor, potentially offering higher yields and purity compared to batch processes. An automated continuous system for producing aryl sulfonyl chlorides has been described, employing multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system, which could be adapted for this specific compound. mdpi.com

Beyond its synthesis, the use of this compound as a reagent in sequential flow processes is a key area for future development. uc.pt Automated platforms can be designed to perform multi-step syntheses where the sulfonyl chloride is generated in situ and immediately reacted with a subsequent reagent, avoiding the isolation of the often-sensitive intermediate. This approach is particularly advantageous for creating libraries of compounds for high-throughput screening in drug discovery. The development of fully automated processes can lead to increased efficiency and improved sustainability in chemical manufacturing. acs.org

The table below outlines potential parameters for the integration of this compound into flow chemistry platforms.

| Parameter | Potential Focus Area | Anticipated Advantages |

| Synthesis | Continuous flow chlorosulfonylation of 4-fluoroindole | Improved safety, higher yield and purity, scalability |

| Reactivity | In-line reaction with various nucleophiles | Reduced handling of reactive intermediate, rapid library synthesis |

| Process Control | Real-time monitoring and feedback loops | Enhanced reproducibility, process optimization |

| Downstream Processing | Integrated purification and isolation modules | Streamlined workflow, reduced manual intervention |

Innovative Applications in Material Science and Supramolecular Chemistry

The unique electronic and structural features of the 4-fluoro-1H-indole-3-sulfonyl moiety suggest its potential for creating novel materials with tailored properties. Future research should explore the incorporation of this building block into polymers and supramolecular assemblies.

In material science, functionalized indoles are gaining attention for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ktu.educore.ac.uk The indole nucleus possesses good hole-transporting and luminescent properties. ktu.edu The introduction of a fluorine atom and a sulfonyl group can modulate the electronic properties of the indole ring, influencing the HOMO/LUMO energy levels and potentially leading to materials with enhanced performance. rsc.orgrsc.org Future work could focus on the synthesis of conjugated polymers incorporating the 4-fluoro-1H-indole-3-sulfonyl unit. tandfonline.comtandfonline.comresearchgate.netresearchgate.netmaterialsciencejournal.org These polyindoles could exhibit interesting electrochromic, sensory, or catalytic properties. tandfonline.comtandfonline.comresearchgate.net For instance, poly(N-arylene diindolylmethane)s carrying sulfonyl units have been shown to be good blue-light emitters with high quantum yields. rsc.orgrsc.org

The ability of the indole N-H and the sulfonyl oxygens to participate in hydrogen bonding makes this compound an attractive candidate for the construction of ordered supramolecular structures. The formation of supramolecular channels and other complex architectures through non-covalent interactions is a burgeoning field of research. While not involving the specific subject compound, research has shown that bis(indole) derivatives can form double helical structures that unwind in the presence of chloride anions to form supramolecular polymeric channels capable of efficient ion transport. This highlights the potential of indole-based molecules in creating dynamic and functional supramolecular systems. Future studies could investigate the self-assembly of derivatives of this compound and their ability to form gels, liquid crystals, or porous materials. The fluorine atom could also participate in halogen bonding, providing an additional tool for directing the self-assembly process.

The following table summarizes potential research avenues in material and supramolecular science.

| Field | Research Direction | Potential Applications |

| Polymer Chemistry | Synthesis of conjugated polyindoles | Organic electronics, sensors, catalysts |

| Incorporation into high-performance polymers | Materials with enhanced thermal and mechanical properties | |

| Supramolecular Chemistry | Self-assembly into ordered structures | Gels, liquid crystals, porous materials |

| Formation of host-guest complexes | Molecular recognition, sensing | |

| Organic Electronics | Development of new hole-transporting materials | OLEDs, OPVs |

| Design of novel emitters | Blue-light emitting materials |

Development of Eco-Friendly and Atom-Economical Synthetic Protocols

The principles of green chemistry are increasingly guiding synthetic strategy, emphasizing the need for processes that are environmentally benign and efficient in their use of resources. Future research on this compound should prioritize the development of eco-friendly and atom-economical synthetic protocols.

Traditional methods for the synthesis of sulfonyl chlorides can involve harsh reagents and generate significant waste. rsc.org The development of catalytic, solvent-free, or water-based synthetic routes would be a significant advancement. For instance, the Fischer indole synthesis, a classic method for preparing indoles, has been successfully catalyzed by SO3H-functionalized ionic liquids in water, offering a greener alternative to traditional acid catalysts. rsc.org Exploring similar catalytic systems for the synthesis and reactions of this compound is a promising avenue.

Atom economy is another key principle of green chemistry. Reactions that incorporate the maximum number of atoms from the starting materials into the final product are highly desirable. The development of multicomponent reactions (MCRs) involving this compound would be a powerful strategy for achieving this goal. nih.gov MCRs allow for the construction of complex molecules in a single step, reducing the number of synthetic operations and the amount of waste generated. A copper-catalyzed three-component reaction for 1,4-sulfonylindolylation of 1,3-dienes is a prime example of such an approach. acs.orgnih.gov

Future research in this area could focus on the aspects detailed in the table below.

| Green Chemistry Principle | Research Focus | Potential Impact |

| Catalysis | Development of reusable and non-toxic catalysts | Reduced waste, lower environmental impact |

| Alternative Solvents | Use of water, ionic liquids, or supercritical fluids | Safer reaction conditions, easier product separation |

| Atom Economy | Design of multicomponent and tandem reactions | Increased efficiency, reduced byproducts |

| Renewable Feedstocks | Exploration of bio-based starting materials | Reduced reliance on fossil fuels |

| Energy Efficiency | Use of microwave or photochemical activation | Faster reactions, lower energy consumption |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-fluoro-1H-indole-3-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves sulfonation of the indole core using chlorosulfonic acid. For example, analogous procedures (e.g., synthesis of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride) involve slow addition of chlorosulfonic acid to the indole precursor at 0°C, followed by gradual warming to room temperature. Precipitation in ice water yields the crude product, which is washed and dried . For this compound, substituent positioning and fluorination (e.g., via electrophilic fluorination or pre-fluorinated precursors) must be carefully controlled to avoid side reactions. Optimization may include adjusting stoichiometry, reaction time, and temperature gradients.

Q. How can spectroscopic techniques (NMR, MS) be applied to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : and NMR are critical. The fluorine atom at position 4 will exhibit coupling with adjacent protons (e.g., H-2 and H-5 of the indole ring). The sulfonyl chloride group (-SOCl) deshields nearby protons, shifting signals downfield.

- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion ([M]) at m/z corresponding to CHClFNOS (theoretical molecular weight: 233.55 g/mol). Fragmentation patterns should align with loss of Cl (35.45 Da) or SO (64.06 Da) .

- Purity Assessment : Use HPLC with UV detection (λ ~254 nm) and compare retention times against standards.

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?

- Methodological Answer : Challenges include disorder in the sulfonyl chloride group and weak diffraction due to light atoms (F, Cl). SHELXL (from the SHELX suite) is optimized for small-molecule refinement. Key steps:

Data Collection : Use high-resolution synchrotron data (d-spacing < 0.8 Å) to resolve fluorine positions.

Hydrogen Bonding : Despite the absence of classical H-bonds (as seen in related indoles ), weak C–H···O/F interactions can be modeled using restraints.

Disorder Modeling : Apply PART and SIMU instructions in SHELXL to handle sulfonyl group disorder .

- Validation : Check R (< 5%), wR (< 15%), and Fit parameter (0.8–1.2) for reliability.

Q. How do electronic effects of the 4-fluoro substituent influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing fluorine at position 4 increases the electrophilicity of the sulfonyl chloride, accelerating reactions with amines or alcohols. However, steric hindrance from the indole ring may limit accessibility. To quantify:

- Kinetic Studies : Compare reaction rates of 4-fluoro vs. non-fluorinated analogs using NMR to track consumption.

- DFT Calculations : Compute partial charges (e.g., using Gaussian) at the sulfur atom to correlate with experimental reactivity .

Q. What are the key stability concerns for this compound under storage or reaction conditions, and how can degradation be mitigated?

- Methodological Answer :

- Hydrolysis : The sulfonyl chloride is prone to hydrolysis, forming the sulfonic acid. Store under anhydrous conditions (e.g., molecular sieves, inert atmosphere).

- Thermal Decomposition : Differential Scanning Calorimetry (DSC) can identify exothermic decomposition thresholds. Avoid temperatures > 80°C.

- Light Sensitivity : UV-Vis spectroscopy may reveal photodegradation; use amber vials for storage .

Data Contradictions and Troubleshooting

Q. Discrepancies in reported melting points for this compound: How should researchers validate physical properties?

- Methodological Answer : Variations may arise from impurities or polymorphic forms.

Recrystallization : Purify using toluene/hexane mixtures to isolate a single polymorph.

DSC/TGA : Measure melting onset and enthalpy changes to confirm consistency with literature (e.g., PubChem data ).

Cross-Validation : Compare with analogs (e.g., 3-chloro-4-methylbenzenesulfonyl chloride, m.p. 92–94°C ).

Q. Conflicting reactivity outcomes in sulfonamide synthesis: What factors lead to low yields, and how can they be resolved?

- Methodological Answer :

- Competing Reactions : Hydrolysis of the sulfonyl chloride can dominate in aqueous conditions. Use anhydrous solvents (e.g., THF, DCM) and activated molecular sieves.

- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) may require elevated temperatures or catalysts (e.g., DMAP).

- Workup Optimization : Extract unreacted starting materials with ethyl acetate and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.